Methyl 2-pyridinyldithiocarbamate
Overview
Description
Methyl 2-pyridinyldithiocarbamate is an organic compound with the molecular formula C7H8N2S2. It is known for its unique chemical structure, which includes a pyridine ring and a dithiocarbamate group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-pyridinyldithiocarbamate can be synthesized through the reaction of pyridine-2-thiol with methyl isothiocyanate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the thiol group on the isothiocyanate, forming the dithiocarbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-pyridinyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols, amines.
Substitution Products: Halogenated pyridines, nitropyridines.
Scientific Research Applications
Methyl 2-pyridinyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a vulcanization accelerator in rubber production and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism of action of methyl 2-pyridinyldithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to its antimicrobial and anticancer effects. The compound targets various molecular pathways, including those involved in oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-2-pyridinyldithiocarbamate
- Sodium N-ethyl-N-phenyldithiocarbamate
Uniqueness
Methyl 2-pyridinyldithiocarbamate is unique due to its specific combination of a pyridine ring and a dithiocarbamate group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry.
Properties
IUPAC Name |
methyl N-pyridin-2-ylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNNBNRPKLNWDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418637 | |
Record name | Methyl 2-pyridinyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10418637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-46-2 | |
Record name | Methyl 2-pyridinyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10418637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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